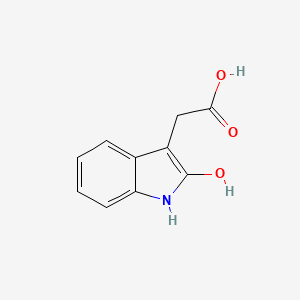2-(2-hydroxy-1H-indol-3-yl)acetic acid
CAS No.:
Cat. No.: VC1906036
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9NO3 |
|---|---|
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-(2-hydroxy-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,11,14H,5H2,(H,12,13) |
| Standard InChI Key | CBECDMSAFNHLHY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
2-(2-hydroxy-1H-indol-3-yl)acetic acid belongs to the class of indole-3-acetic acids, specifically characterized by a hydroxyl substitution at position 2 of the indole ring system. The compound is registered with various synonyms in chemical databases, including 2-hydroxy-IAA, 2-hydroxy-indoleacetic acid, and hydroxyindole-3-acetic acid . It has been assigned the CAS registry number 575-35-9, which serves as its unique identifier in chemical literature .
The compound is classified as both a member of indole-3-acetic acids and hydroxyindoles, highlighting its dual chemical characteristics that contribute to its potential biochemical roles . From a structural hierarchy perspective, it can be considered a derivative of indole-3-acetic acid, a well-known plant hormone, with additional hydroxylation at the 2-position of the indole nucleus.
Structural Features
The molecular structure of 2-(2-hydroxy-1H-indol-3-yl)acetic acid consists of an indole core with two key functional groups: a hydroxyl group at position 2 and an acetic acid moiety at position 3. This arrangement creates a unique chemical environment that influences its reactivity and biological properties.
An important structural characteristic of this compound is its tautomeric behavior. The molecule exists predominantly as its oxindole tautomer rather than the hydroxyindole form suggested by its systematic name . This tautomeric preference significantly impacts its physical properties and chemical reactivity.
Physicochemical Properties
The compound has a defined molecular formula of C₁₀H₉NO₃ and a calculated molecular weight of 191.18 g/mol . These fundamental parameters are essential for analytical identification and quantification in various research applications.
Table 1: Key Physicochemical Properties of 2-(2-hydroxy-1H-indol-3-yl)acetic acid
The physicochemical behavior of this compound is influenced by its functional groups, particularly the carboxylic acid moiety, which can undergo deprotonation to form 2-hydroxy-(indol-3-yl)acetate under appropriate pH conditions . This acid-base property is relevant for understanding its behavior in biological systems and its potential interactions with other biomolecules.
Tautomerism and Related Compounds
Tautomeric Forms
A distinctive characteristic of 2-(2-hydroxy-1H-indol-3-yl)acetic acid is its tautomeric behavior. According to chemical database information, the compound exists predominantly as its oxindole tautomer rather than the hydroxyindole form suggested by its systematic name . This tautomeric preference is significant as it affects the compound's reactivity, physical properties, and biological interactions.
The tautomerism involves the equilibrium between the 2-hydroxyindole form and the 2-oxindole-3-acetic acid form, with the latter being thermodynamically more stable under normal conditions . This equilibrium has important implications for both analytical detection methods and the compound's behavior in various chemical and biological environments.
Related Indole Derivatives
2-(2-hydroxy-1H-indol-3-yl)acetic acid is part of a broader family of hydroxyindoleacetic acids that differ in the position of hydroxylation on the indole ring. A notable related compound is 5-hydroxyindoleacetic acid (5-HIAA), which serves as the major metabolite of serotonin and has significant clinical applications .
Another structurally related compound is 2-(4-hydroxy-1H-indol-3-yl)acetic acid, which features hydroxylation at position 4 instead of position 2. While structurally similar, the difference in hydroxyl position significantly alters the compound's biological properties and potential applications.
More complex derivatives such as 2-(2-(3-hydroxy-1-(1H-indol-3-yl)-2-methoxypropyl)-1H-indol-3-yl) acetic acid have also been identified, demonstrating the diverse chemical space occupied by indole-3-acetic acid derivatives . This particular compound has been reported in Rubrobacter radiotolerans, suggesting natural occurrence and potential biological functions .
Table 2: Comparison of 2-(2-hydroxy-1H-indol-3-yl)acetic acid with Related Compounds
Biological and Pharmacological Significance
Structure-Activity Relationships
The biological activity of hydroxyindoleacetic acids is closely tied to their structural features. The position of the hydroxyl group on the indole ring significantly influences the compound's biological properties. For instance, 5-HIAA, with hydroxylation at position 5, serves as a biomarker for serotonin metabolism and has specific clinical applications in diagnosing carcinoid tumors .
In contrast, 4-hydroxyindole-3-acetic acid demonstrates different biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These differences highlight the importance of hydroxyl group positioning in determining the biological profile of these compounds.
The presence of the acetic acid moiety at position 3 is another critical structural element, likely contributing to the compound's ability to interact with various biological targets. Understanding these structure-activity relationships is essential for the rational design of derivatives with enhanced therapeutic properties.
Table 3: Potential Biological Activities of Hydroxyindoleacetic Acids
Synthesis and Chemical Reactions
Synthetic Approaches
Research Applications and Future Perspectives
Current Research Directions
Current research involving hydroxyindoleacetic acids spans multiple scientific disciplines. In analytical chemistry, these compounds serve as reference standards for the study of indole derivatives. Their well-defined chemical properties make them suitable for various analytical techniques and method development.
In biological research, indole derivatives including hydroxyindoleacetic acids are studied for their roles in plant growth and development. They are particularly relevant in the modulation of auxin activity, which influences cell elongation and differentiation.
Medical research has explored the therapeutic potential of hydroxyindoleacetic acids in several areas. These include anticancer applications, where derivatives have shown promising activity against solid tumors in preclinical models. Antimicrobial research has assessed their efficacy against various pathogens, establishing a basis for potential use in treating infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume